

## MS159: A Superior Degrader Outperforms its Parent NSD2 Binder, UNC6934

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Compound of Interest		
Compound Name:	MS159	
Cat. No.:	B10855503	Get Quote

**MS159**, a first-in-class Proteolysis Targeting Chimera (PROTAC) degrader, demonstrates significantly enhanced efficacy in suppressing cancer cell growth compared to its parent Nuclear Receptor Binding SET Domain Protein 2 (NSD2) binder, UNC6934. By inducing the degradation of the NSD2 protein, **MS159** offers a more potent therapeutic strategy than the simple inhibition of NSD2's binding activity.

Developed as a heterobifunctional small molecule, **MS159** links the NSD2-PWWP1 antagonist UNC6934 to a ligand for the Cereblon (CRBN) E3 ligase. This design enables **MS159** to recruit the ubiquitin-proteasome system to NSD2, leading to its degradation. In contrast, UNC6934 only acts as an antagonist, disrupting the interaction of NSD2 with chromatin. Experimental data confirms that this degradation mechanism translates to superior anti-proliferative effects in cancer cell lines.[1]

## **Quantitative Efficacy Comparison**

The superior performance of **MS159** is evident in its ability to induce NSD2 degradation and inhibit cell proliferation at concentrations where UNC6934 shows little to no effect.



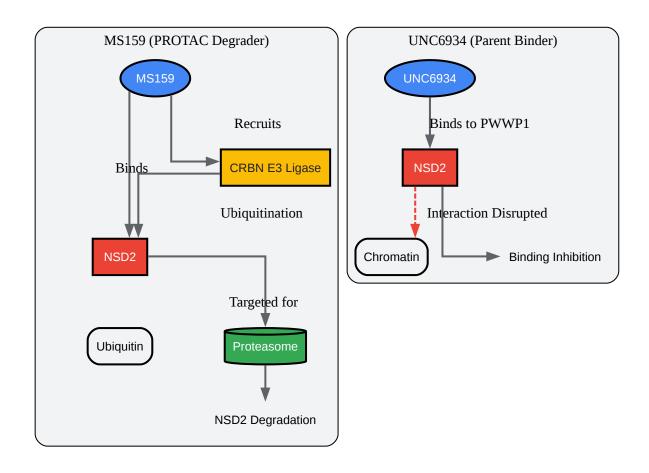
Compound	Target(s)	DC50 (NSD2 Degradation)	Dmax (NSD2 Degradation)	Effect on Cancer Cell Growth
MS159	NSD2, IKZF1, IKZF3	5.2 μM (in 293FT cells)	>82%	Significantly suppresses growth
UNC6934	NSD2-PWWP1	No degradation observed	Not applicable	Ineffective in suppressing growth

Table 1: Comparison of MS159 and UNC6934 Efficacy. Data compiled from Meng et al., 2022.

## Mechanism of Action: Degradation vs. Binding Inhibition

The fundamental difference in the mechanism of action between **MS159** and UNC6934 underlies their distinct efficacy profiles.





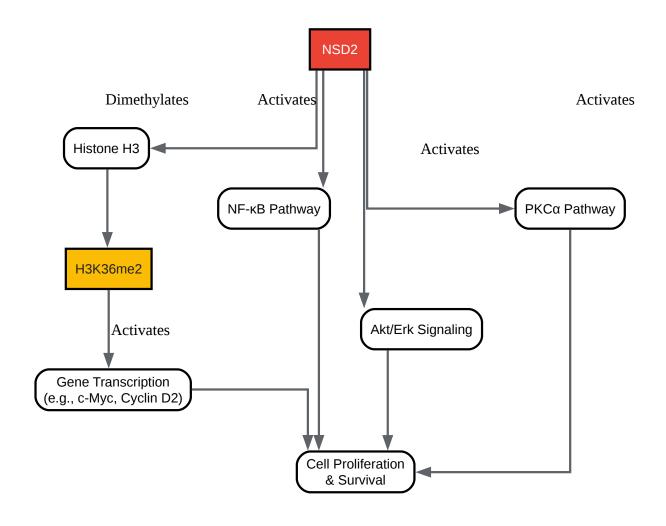
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Figure 1: Mechanism of Action. **MS159** forms a ternary complex with NSD2 and CRBN E3 ligase, leading to NSD2 ubiquitination and subsequent proteasomal degradation. UNC6934, in contrast, only binds to the PWWP1 domain of NSD2, disrupting its interaction with chromatin.

## **NSD2 Signaling Pathway**

NSD2 is a histone methyltransferase that primarily dimethylates histone H3 at lysine 36 (H3K36me2), a mark associated with active gene transcription. Dysregulation of NSD2 is implicated in various cancers, including multiple myeloma. By promoting the degradation of NSD2, **MS159** can effectively shut down these oncogenic signaling pathways.





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Figure 2: NSD2 Signaling Pathways. NSD2 promotes oncogenesis through histone methylation and activation of pro-survival signaling pathways.

# Experimental Protocols Cell Viability Assay

The anti-proliferative effects of **MS159** and UNC6934 were assessed using a standard CellTiter-Glo® Luminescent Cell Viability Assay.

Protocol:



- Cancer cell lines (e.g., KMS11, H929) were seeded in 96-well plates.
- Cells were treated with serial dilutions of MS159 or UNC6934 for a specified period (e.g., 72 hours).
- CellTiter-Glo® reagent was added to each well according to the manufacturer's instructions.
- Luminescence, which is proportional to the amount of ATP and indicative of the number of viable cells, was measured using a plate reader.
- The half-maximal inhibitory concentration (IC50) values were calculated from the doseresponse curves.

### **Western Blotting for NSD2 Degradation**

The degradation of NSD2 was quantified by Western blotting.

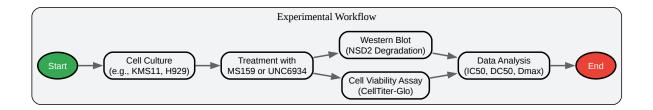
#### Protocol:

- Cells (e.g., 293FT, KMS11, H929) were treated with various concentrations of MS159 or UNC6934 for different time points.
- Cells were lysed, and total protein was extracted.
- Protein concentration was determined using a BCA assay.
- Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
- The membrane was blocked and then incubated with a primary antibody specific for NSD2.
- A horseradish peroxidase (HRP)-conjugated secondary antibody was used for detection.
- The signal was visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- The intensity of the NSD2 band was quantified and normalized to a loading control (e.g.,
   GAPDH) to determine the extent of degradation. The half-maximal degradation concentration



(DC50) and maximum degradation (Dmax) were calculated.

## **Experimental Workflow**



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Figure 3: Experimental Workflow. A general workflow for comparing the efficacy of **MS159** and UNC6934.

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### References

- 1. Discovery of a First-in-Class Degrader for Nuclear Receptor Binding SET Domain Protein 2 (NSD2) and Ikaros/Aiolos PMC [pmc.ncbi.nlm.nih.gov]
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